CBP/p300-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CBP/p300-IN-10 is a small molecule inhibitor that targets the bromodomain of the CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators with intrinsic acetyltransferase activity, playing critical roles in gene expression regulation, development, and disease processes . This compound has emerged as a promising compound in the field of cancer research due to its ability to inhibit the activity of CBP and p300, which are often implicated in various cancers .
Méthodes De Préparation
Industrial Production Methods: Industrial production methods for CBP/p300-IN-10 are not extensively documented. large-scale synthesis typically involves optimization of reaction conditions to maximize yield and purity, followed by purification processes such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: CBP/p300-IN-10 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction reactions can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
CBP/p300-IN-10 has a wide range of scientific research applications, particularly in the fields of cancer biology and epigenetics. It has been shown to inhibit the growth of castration-resistant prostate cancer by blocking the transcriptional activity of the androgen receptor and its target genes . Additionally, this compound is being investigated for its potential to treat other hormone-dependent cancers, such as breast cancer .
In the field of epigenetics, this compound is used to study the role of histone acetylation in gene expression regulation. By inhibiting the acetyltransferase activity of CBP and p300, researchers can investigate the effects of reduced histone acetylation on chromatin structure and gene transcription .
Mécanisme D'action
CBP/p300-IN-10 exerts its effects by binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histone and non-histone proteins, leading to altered chromatin structure and reduced transcriptional activity of target genes . The molecular targets of this compound include the androgen receptor and other transcription factors that rely on CBP and p300 for their coactivator functions .
Comparaison Avec Des Composés Similaires
CBP/p300-IN-10 is unique in its high specificity and potency as a bromodomain inhibitor. Similar compounds include CCS1477, a novel small molecule inhibitor of the p300/CBP bromodomain, and B029-2, another p300/CBP inhibitor used in hepatocellular carcinoma research . These compounds share a common mechanism of action but differ in their chemical structures and specific applications. For example, CCS1477 has shown promise in treating acute myeloid leukemia and multiple myeloma, while B029-2 is focused on liver cancer .
Propriétés
Formule moléculaire |
C25H24F5N5O3 |
---|---|
Poids moléculaire |
537.5 g/mol |
Nom IUPAC |
(2R,4R)-1-[1-[4-(difluoromethoxy)phenyl]-4,4-difluorocyclohexanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H24F5N5O3/c26-15-11-19(21(36)33-20-6-5-17-18(32-20)12-31-34-17)35(13-15)22(37)24(7-9-25(29,30)10-8-24)14-1-3-16(4-2-14)38-23(27)28/h1-6,12,15,19,23H,7-11,13H2,(H,31,34)(H,32,33,36)/t15-,19-/m1/s1 |
Clé InChI |
IGBIPTRCWSVZCO-DNVCBOLYSA-N |
SMILES isomérique |
C1CC(CCC1(C2=CC=C(C=C2)OC(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F)(F)F |
SMILES canonique |
C1CC(CCC1(C2=CC=C(C=C2)OC(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.